7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound classified as a thiazoloquinazoline derivative. Its molecular formula is with a molar mass of approximately 350.81 g/mol. The structure features a thiazole ring fused with a quinazoline moiety, which is further substituted with a chloro group and a methoxybenzyl group, contributing to its diverse biological activities and potential therapeutic applications.
The synthesis of 7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves several key steps:
This multi-step synthetic route allows for precise control over the molecular structure and functionalization of the compound.
The molecular structure of 7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide includes:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 350.81 g/mol |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
| InChI Key | ZZBZOCXMLHUEHQ-UHFFFAOYSA-N |
7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can participate in various chemical reactions that modify its structure and enhance its biological activity:
These reactions allow for the modification of the compound, potentially enhancing its biological activity or altering its pharmacological properties.
The mechanism of action for 7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide primarily involves:
The physical and chemical properties of 7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 350.81 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for understanding the stability and reactivity of the compound in various conditions.
7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has significant potential applications in medicinal chemistry:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2